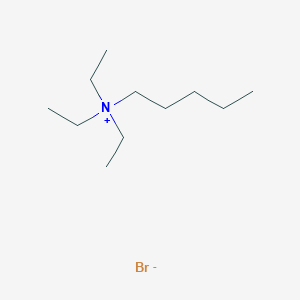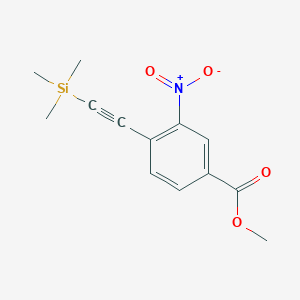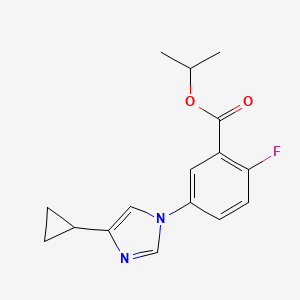
(4-Fluorophenyl)diphenylsulfonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluorophenyl)diphenylsulfonium is a chemical compound with the molecular formula C19H14F4O3S2. It is commonly used as a cationic photoinitiator and photoacid generator in various industrial applications . This compound is known for its ability to generate strong acids upon exposure to light, making it valuable in photolithography and other photoresist technologies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)diphenylsulfonium typically involves the reaction of diphenylsulfonium salts with 4-fluorophenyl compounds. One common method includes the ion exchange between an ammonium salt and a 4-fluorophenylsulfonium salt . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistent quality. The process typically includes purification steps such as recrystallization and chromatography to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluorophenyl)diphenylsulfonium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives. These products have various applications in chemical synthesis and industrial processes .
Aplicaciones Científicas De Investigación
(4-Fluorophenyl)diphenylsulfonium has a wide range of scientific research applications:
Chemistry: It is used as a photoinitiator in polymerization reactions, enabling the formation of polymers with specific properties
Biology: The compound’s ability to generate strong acids upon light exposure makes it useful in studying biological processes that involve pH changes
Medicine: Research is ongoing to explore its potential in drug delivery systems and photodynamic therapy
Industry: It is widely used in the production of photoresists for semiconductor manufacturing and other photolithographic applications
Mecanismo De Acción
The mechanism of action of (4-Fluorophenyl)diphenylsulfonium involves the generation of strong acids upon exposure to lightThese protons then catalyze various chemical reactions, making the compound valuable in photolithography and other applications that require precise control of chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Iodophenyldiphenylsulfonium triflate
- Bis(4-tert-butylphenyl)iodonium hexafluorophosphate
- Diphenyliodonium hexafluorophosphate
Uniqueness
Compared to similar compounds, (4-Fluorophenyl)diphenylsulfonium is unique due to its specific photoinitiating properties and the ability to generate strong acids upon light exposure. This makes it particularly valuable in applications that require high sensitivity and resolution, such as photolithography and advanced polymerization techniques .
Propiedades
Fórmula molecular |
C18H14FS+ |
|---|---|
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
(4-fluorophenyl)-diphenylsulfanium |
InChI |
InChI=1S/C18H14FS/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H/q+1 |
Clave InChI |
JTOWCKDEJVXWAR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-Dimethylamino-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B8508224.png)


![4-chloro-5-(trifluoromethyl)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8508243.png)


